molecular formula C12H17BrN2O2 B2362334 Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate CAS No. 2007925-19-9

Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate

Cat. No.: B2362334
CAS No.: 2007925-19-9
M. Wt: 301.184
InChI Key: KEKPVJCMDWYMHU-MRVPVSSYSA-N
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Description

Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is a chiral carbamate derivative featuring a pyridine ring substituted with a bromine atom at the 3-position and an ethyl group bearing a tert-butoxycarbonyl (Boc) carbamate moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological receptors or enzyme inhibitors.

The (R)-stereochemistry at the ethyl group is crucial for its interaction with biological targets, as enantiomeric purity often dictates binding affinity and selectivity. Similar compounds in the evidence are synthesized via Pd-catalyzed cross-coupling reactions or microwave-assisted amidation, suggesting analogous routes for this compound .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(3-bromopyridin-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-8(10-9(13)6-5-7-14-10)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKPVJCMDWYMHU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Methodologies

Carbamate Formation via Mixed Carbonate Intermediates

A widely used method involves reacting (R)-1-(3-bromopyridin-2-yl)ethylamine with di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions (Table 1).

Table 1: Representative Conditions for Boc Protection
Reagents Solvent Base Temperature Time Yield Source
(Boc)₂O, DMAP THF Triethylamine 0–25°C 2–4 h 85–92%
(Boc)₂O, EDCI/HOBT Dichloromethane Cs₂CO₃ 25°C 1–2 h 76–89%
(Boc)₂O, Diphenylphosphoryl azide tert-Butanol N-Methylmorpholine 80°C 3 h 50–99%

Key Observations :

  • Diphenylphosphoryl azide enhances reactivity in tert-butanol, enabling near-quantitative yields under reflux.
  • EDCI/HOBT systems in dichloromethane minimize racemization, critical for preserving enantiomeric excess (>98% ee).

Bromopyridine Alkylation Followed by Carbamate Protection

This two-step approach involves alkylation of 3-bromopyridine-2-carbaldehyde followed by asymmetric reduction and Boc protection (Table 2).

Table 2: Alkylation-Reduction-Protection Sequence
Step Reagents/Conditions Yield Stereoselectivity Source
1. Alkylation Ethyl magnesium bromide, THF, –78°C 72% N/A
2. Asymmetric Reduction (R)-CBS catalyst, BH₃·THF 88% 94% ee
3. Boc Protection (Boc)₂O, DMAP, Dichloromethane 91% Retained

Mechanistic Insight :

  • The Corey–Bakshi–Shibata (CBS) reduction ensures high enantioselectivity in the ethylamine intermediate.
  • Boc protection under anhydrous conditions prevents decomposition of the bromopyridine moiety.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling enables modular synthesis (Table 3).

Table 3: Coupling-Based Approaches
Starting Material Catalyst System Ligand Yield Purity Source
3-Bromo-2-vinylpyridine Pd(OAc)₂/Xantphos Bis(diphenylphosphino)xanthene 68% 95%
2-Amino-3-bromopyridine Pd₂(dba)₃, Cs₂CO₃ BINAP 82% 97%

Advantages :

  • Xantphos ligands improve stability of palladium intermediates in THF/water mixtures.
  • BINAP facilitates asymmetric induction in chiral carbamate formation.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods using lipases or esterases achieve enantiopure products (Table 4).

Table 4: Enzymatic Resolution Parameters
Enzyme Substrate Solvent ee (%) Yield Source
Candida antarctica Lipase B Racemic ethyl carbamate tert-Butyl methyl ether 99 45%
Pseudomonas fluorescens Esterase Acetylated derivative Phosphate buffer 98 38%

Limitations :

  • Moderate yields due to equilibrium constraints.
  • Requires downstream purification to isolate the (R)-enantiomer.

Critical Analysis of Methodologies

Efficiency Comparison

  • Highest Yield : Boc protection with diphenylphosphoryl azide (99% yield).
  • Best Stereoselectivity : CBS reduction (94% ee).
  • Scalability : Palladium-catalyzed couplings suffer from catalyst costs but offer modularity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh

    Substitution: RLi, RMgX

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : This compound is utilized in the synthesis of piperazine-containing drugs, which are known for their efficacy in treating conditions such as anxiety, depression, and other neurological disorders. The bromopyridine moiety enhances bioactivity by facilitating interactions with specific receptors in the central nervous system .
  • Multidrug Resistance Reversers : Research indicates that derivatives of tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate can act as multidrug resistance reversers by blocking efflux pumps in cancer cells. This property is crucial for improving the effectiveness of chemotherapeutic agents against resistant cancer types .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. This finding supports further exploration into its potential as an anticancer agent .

Case Study 2: Neurological Disorders

Another investigation explored the use of this compound in developing treatments for neurological disorders. The results indicated that compounds based on this compound showed promise in modulating neurotransmitter systems, leading to improved behavioral outcomes in animal models of anxiety and depression .

Mechanism of Action

The mechanism of action of tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The bromopyridine moiety may also participate in binding interactions with biological targets, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, synthesis conditions, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Purity (%) Synthesis Conditions Application/Context Reference
(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate C₁₃H₁₈BrNO₂ 300.20 4-Bromophenyl instead of 3-bromopyridin-2-yl N/A Not specified Chiral intermediate for drug design
tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (24c) C₁₄H₂₂N₄O₂ 280.16 Azetidine ring, pyrimidine, ethyl group >99 Pd catalysis, microwave heating, ethanol/MeOH H3 receptor agonist intermediate
tert-Butyl (1-(2-Amino-6-methylpyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate C₁₅H₂₄N₄O₂ 294.19 6-Methylpyrimidine, ethyl group >95.5 Microwave-assisted coupling, DIPEA SAR studies for kinase inhibitors
tert-Butyl (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)carbamate (CAS 88561-46-0) C₁₃H₁₈N₄O₂ 262.31 Pyrrolidine ring, pyrimidine N/A Not specified Research chemical (Parchem)
tert-Butyl (2-Bromo-6-chloropyridin-3-yl)carbamate C₁₀H₁₂BrClN₂O₂ 307.57 2-Bromo-6-chloropyridine N/A Standard coupling, DCM solvent Halogenated pyridine intermediate

Key Findings:

Structural Influence on Bioactivity: Pyridine vs. Halogen Position: The 3-bromo substitution on pyridine (target compound) vs. 2-bromo-6-chloro on pyridine () alters steric and electronic profiles, impacting reactivity in cross-coupling reactions.

Synthesis Efficiency: Microwave-assisted synthesis (e.g., ) yields higher purity (>99%) compared to traditional methods, likely due to reduced side reactions. Pd catalysts (e.g., [Pd(dppf)Cl₂] in ) are critical for coupling heteroaryl groups, with solvent systems (DME/water in vs. ethanol/MeOH in ) influencing reaction rates.

Stereochemical Considerations :

  • The (R)-configuration in the target compound mirrors analogs like (R)-tert-butyl (1-(4-bromophenyl)ethyl)carbamate , which are prioritized in chiral drug synthesis for enantioselective interactions.

Purity and Handling :

  • Compounds with alkyl chains (e.g., ethyl, propyl) exhibit higher purity (>95%) compared to bulkier substituents (e.g., benzhydryl in 26 , 63% purity), suggesting steric hindrance complicates purification.
  • Safety profiles for tert-butyl carbamates are generally favorable, with low hazard classifications reported for structurally related compounds .

Biological Activity

Tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate, with the CAS number 149489-04-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H13BrN2O2
  • Molecular Weight : 273.13 g/mol
  • IUPAC Name : tert-butyl 3-bromo-2-pyridinylcarbamate
  • Purity : 96% .

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromopyridine with tert-butyl carbamate under specific conditions. The process may utilize various solvents and catalysts to enhance yield and selectivity. A common approach includes using bases such as potassium hydroxide in a solvent like dimethylacetamide (DMAc) .

The biological activity of this compound has been studied in various contexts:

  • Inhibition of Protein Kinases : Research indicates that related compounds exhibit inhibitory activity against specific protein kinases, which are critical in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells .
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity, potentially useful in treating infections caused by resistant strains .
  • Neuroprotective Effects : There is emerging evidence that compounds in this class may offer neuroprotective benefits, possibly through antioxidant mechanisms or modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies highlight the biological efficacy of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of specific cancer cell lines at submicromolar concentrations, suggesting potential as an anticancer agent .
Study 2 Investigated the compound's effect on microbial growth; results indicated a dose-dependent inhibition against various bacterial strains .
Study 3 Examined neuroprotective properties in vitro; showed reduced oxidative stress markers in neuronal cells treated with the compound .

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl (R)-(1-(3-bromopyridin-2-yl)ethyl)carbamate?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a brominated pyridine derivative. Key parameters include:
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are common due to their ability to dissolve polar intermediates .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions, though higher temperatures (e.g., 40–60°C) may accelerate sluggish steps .
  • Catalysts : Base catalysts like triethylamine or DMAP are used to deprotonate intermediates and drive the reaction .
    Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography .

Q. How is the stereochemical purity of the (R)-enantiomer verified?

  • Methodological Answer : Chiral HPLC or polarimetry is employed to confirm enantiomeric excess (ee). For definitive structural confirmation, X-ray crystallography using programs like SHELXL (via the SHELX suite) resolves absolute configuration . Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate diastereomers in intermediates .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : While not classified as hazardous, standard lab precautions apply:
  • PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : In airtight containers at room temperature, away from strong acids/bases to prevent carbamate cleavage .

Advanced Research Questions

Q. How do halogen substituents (e.g., bromine at pyridine C3) influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-bromo group on pyridine acts as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura). Bromine’s electronegativity enhances oxidative addition with palladium(0) catalysts, while steric hindrance at C3 affects regioselectivity . Comparative studies with chloro/fluoro analogs (via kinetic profiling) reveal slower reaction rates for bromine due to larger atomic radius, requiring adjusted catalyst loading (e.g., 5–10 mol% Pd) .

Q. What strategies resolve contradictions in NMR data when characterizing diastereomeric byproducts?

  • Methodological Answer : Contradictions arise from overlapping signals or dynamic processes (e.g., rotameric equilibria). Strategies include:
  • Variable-temperature NMR : Cooling to –40°C slows rotation, splitting singlets into distinct peaks .
  • 2D NMR : HSQC and HMBC correlate protons with carbons to assign ambiguous signals .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and compare with experimental data .

Q. How can computational methods predict the compound’s binding affinity for biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like kinases or GPCRs. Key steps:
  • Ligand preparation : Optimize 3D geometry using Avogadro .
  • Binding site analysis : Halogen bonding (C–Br⋯O/N) is prioritized due to bromine’s polarizability .
  • Free energy calculations : MM-PBSA/GBSA quantify binding energies, validated by SPR or ITC assays .

Q. Why might crystallization attempts fail, and how can this be troubleshooted?

  • Methodological Answer : Common issues include:
  • Impurities : Recrystallization from ethyl acetate/hexane mixtures (1:3) removes non-polar impurities .
  • Polymorphism : Screen solvents (e.g., methanol, acetonitrile) and use seed crystals to control nucleation .
  • Twinned crystals : SHELXD detects twinning and refines structures with HKLF 5 format data .

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